N-Biotinylcaproic Acid

CAS No.:

Cat. No.: VC13330001

Molecular Formula: C16H27N3O4S

Molecular Weight: 357.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H27N3O4S |

|---|---|

| Molecular Weight | 357.5 g/mol |

| IUPAC Name | 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid |

| Standard InChI | InChI=1S/C16H27N3O4S/c20-13(17-9-5-1-2-8-14(21)22)7-4-3-6-12-15-11(10-24-12)18-16(23)19-15/h11-12,15H,1-10H2,(H,17,20)(H,21,22)(H2,18,19,23) |

| Standard InChI Key | CMUGHZFPFWNUQT-UHFFFAOYSA-N |

| SMILES | C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)O)NC(=O)N2 |

| Canonical SMILES | C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)O)NC(=O)N2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

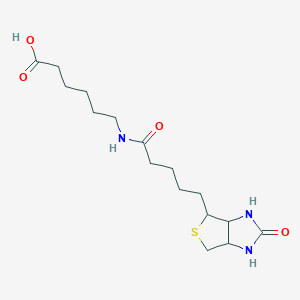

N-Biotinylcaproic Acid features a biotin moiety linked to 6-aminohexanoic acid via an amide bond. The biotin component consists of a tetrahydrothiophene ring fused with a ureido group, while the aminohexanoic acid spacer provides flexibility and distance between the biotin and target molecules . The molecular formula is C₁₆H₂₇N₃O₄S, with a molar mass of 357.468 g/mol .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Density | 1.2 g/cm³ |

| Boiling Point | 721.3°C at 760 mmHg |

| Melting Point | 220–230°C (decomposition) |

| Flash Point | 390°C |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) |

The compound’s high melting point and thermal stability are attributed to strong hydrogen bonding within the crystalline lattice, while its solubility profile makes it suitable for reactions in aprotic solvents .

Synthesis and Manufacturing Processes

Industrial Synthesis Routes

The synthesis of N-Biotinylcaproic Acid involves multi-step reactions to achieve enantiomeric purity. A patented method (CN107686488B) outlines the following process :

-

Cyclization and Dehydration: Cyclic acid (1,3-dibenzylimidazole-2-ketone-cis-4,5-dicarboxylic acid) is treated with acetic anhydride to form meso-cyclic anhydride.

-

Reduction: The anhydride is reduced using a borohydride-based agent (e.g., KBH₄) in tetrahydrofuran (THF) to yield racemic d,l-lactone.

-

Chiral Resolution: d,l-lactone undergoes amidation with a dextrorotatory amine, such as (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, to precipitate the (4S,5R)-monoamide enantiomer.

-

Acidolysis: The monoamide is hydrolyzed under acidic conditions to produce (3aS,6aR)-lactone, a key biotin intermediate .

Table 2: Critical Reaction Parameters

| Step | Conditions | Yield |

|---|---|---|

| Cyclization | Reflux, 10–12 h | 85–90% |

| Reduction (KBH₄/ZnCl₂) | 20–25°C, 2–3 h | 92.2% |

| Acidolysis | Reflux in HCl, 6–8 h | 78–82% |

This method emphasizes sustainability through solvent recovery and chiral auxiliary reuse, aligning with green chemistry principles .

Biological Roles and Mechanisms of Action

Biotin-Dependent Metabolic Pathways

Biotin serves as a cofactor for carboxylases involved in fatty acid synthesis, gluconeogenesis, and amino acid metabolism . N-Biotinylcaproic Acid’s spacer moiety enhances its utility in these processes by:

-

Facilitating Enzyme Binding: The aminohexanoic acid linker positions biotin optimally within enzyme active sites, as seen in holocarboxylase synthetase-mediated reactions .

-

Modulating Histone Biotinylation: Biotinylation of lysine residues in histones (e.g., H4K12) regulates chromatin structure and gene expression, with implications for genomic stability and epigenetic inheritance .

Avidin-Biotin Interactions

The compound’s biotin moiety binds to avidin with a dissociation constant (Kd) of ~10⁻¹⁵ M, one of the strongest non-covalent interactions known . This property is exploited in:

-

Immunoassays: Biotinylated antibodies enable highly sensitive detection of antigens via streptavidin-enzyme conjugates.

-

Drug Delivery: Biotin-functionalized nanoparticles target cancer cells overexpressing biotin receptors, enhancing therapeutic specificity .

Applications in Biotechnology and Medicine

Diagnostic Technologies

N-Biotinylcaproic Acid is integral to SERS-based biosensors. For example, silver nanoparticles modified with this compound and cyclohexyl isocyanide generate enhanced Raman signals when bound to biotinylated substrates, enabling ultrasensitive detection of pathogens .

Protein and Oligosaccharide Labeling

The compound’s aminohexanoic acid spacer minimizes steric hindrance during biotinylation reactions. In glycobiology, it labels p-aminophenyl glycosides to create biotinylated oligosaccharides for lectin binding studies .

Table 3: Comparative Analysis of Biotin Derivatives

| Compound | Spacer/Linker | Key Application |

|---|---|---|

| Biotin-PEG | Polyethylene glycol | Improved solubility |

| Biotin-XX | Extended alkyl chain | Cell membrane penetration |

| N-Biotinylcaproic Acid | 6-Aminohexanoic acid | SERS, enzyme labeling |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume